molecular formula C11H11N3S B1480853 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098011-23-3

1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480853
CAS No.: 2098011-23-3
M. Wt: 217.29 g/mol
InChI Key: BYWOIZBHYGAHAN-UHFFFAOYSA-N
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Description

1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a chemical compound with the molecular formula C11H11N3S and a molecular weight of 217.29 g/mol . This molecule features a fused imidazo[1,2-b]pyrazole core structure, substituted with an ethyl group and a thiophen-3-yl moiety. The imidazo[1,2-b]pyrazole scaffold is part of a significant class of nitrogen-containing heterocycles known for their relevance in medicinal chemistry and drug discovery. Heterocyclic compounds containing pyrazole and thiophene rings are recognized for their diverse pharmacological profiles and are frequently explored in scientific research . Pyrazole-based scaffolds, in particular, are considered privileged structures in drug design due to their presence in a wide range of biologically active molecules . These compounds have demonstrated various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties in research settings . The structural architecture of this compound, combining an imidazo[1,2-b]pyrazole system with a thiophene heterocycle, makes it a valuable building block for researchers. It can be utilized in the synthesis of more complex molecules, in the exploration of structure-activity relationships (SAR), and in screening for novel bioactive agents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

1-ethyl-6-thiophen-3-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-13-4-5-14-11(13)7-10(12-14)9-3-6-15-8-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWOIZBHYGAHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a compound that belongs to the imidazo[1,2-b]pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N4S\text{C}_9\text{H}_{10}\text{N}_4\text{S}

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-b]pyrazoles exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound showed effective minimum inhibitory concentrations (MIC) against several pathogens.

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

These results indicate that the compound possesses notable activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of imidazo[1,2-b]pyrazole derivatives has been widely studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, the compound demonstrated an IC50 value in the micromolar range against pancreatic cancer cells (Panc-1), indicating significant antiproliferative effects.

Cell LineIC50 (µM)
Panc-13.5
MCF-74.0
A5495.2

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, studies have indicated that imidazo[1,2-b]pyrazole derivatives exhibit anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

ParameterResult
TNF-α ProductionReduced by 50%
IL-6 ProductionReduced by 40%

This suggests a promising role for these compounds in treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of various imidazo[1,2-b]pyrazole derivatives for their biological activities. The study highlighted that modifications to the thiophene ring significantly influenced the biological efficacy of these compounds. Specifically, substituents on the thiophene moiety were found to enhance both antimicrobial and anticancer activities.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with imidazo[1,2-b]pyrazole structures exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of this compound demonstrate potent activity against various pathogens. For instance, Minimum Inhibitory Concentration (MIC) values for related pyrazole derivatives range from 0.22 to 0.25 μg/mL against multiple bacterial strains, indicating strong antimicrobial efficacy .

Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival. The unique structure allows it to interact with various biological targets, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects
Additionally, there is evidence suggesting that 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole may possess anti-inflammatory properties. This could be beneficial in the treatment of conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Materials Science

Organic Electronics
The electronic properties of the imidazo[1,2-b]pyrazole core make this compound a candidate for use in organic electronics. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport can enhance the efficiency of these devices .

Nanocomposites
Research is ongoing into the incorporation of this compound into nanocomposite materials. These composites can exhibit improved mechanical and thermal properties, making them suitable for various industrial applications, including packaging and construction materials .

Biological Studies

Enzyme Inhibition Studies
This compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research, particularly in the development of new therapeutic agents that target enzyme activity in disease states .

Receptor Binding Studies
The interaction of this compound with various receptors has been studied to elucidate its pharmacological profile. Understanding these interactions is crucial for the development of drugs that can modulate receptor activity effectively .

Data Tables

Application Area Details
Medicinal ChemistryAntimicrobial, anticancer, anti-inflammatory activities
Materials ScienceApplications in OLEDs, OPVs; potential use in nanocomposites
Biological StudiesEnzyme inhibition and receptor binding studies

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene ring could enhance activity levels.
  • Anticancer Mechanism Investigation : Research exploring the anticancer effects revealed that this compound inhibits cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Material Performance Evaluation : A recent study evaluated the incorporation of this compound into polymer matrices for OLED applications. The results showed enhanced charge mobility and improved light emission efficiency compared to traditional materials.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiophene-3-yl moiety undergoes electrophilic aromatic substitution due to its electron-rich nature. In acidic conditions, nitration and sulfonation occur preferentially at the α-positions of the thiophene ring. For example:

  • Nitration : Using HNO₃/H₂SO₄ generates 1-ethyl-6-(5-nitrothiophen-3-yl)-1H-imidazo[1,2-b]pyrazole.

  • Halogenation : Reaction with Cl₂ in CCl₄ yields halogenated derivatives at the thiophene’s α-position.

Cross-Coupling Reactions

The imidazo[1,2-b]pyrazole core participates in Suzuki-Miyaura cross-coupling when halogenated. For instance:

  • Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 7 of the imidazo[1,2-b]pyrazole (Table 1) .

Table 1: Suzuki Coupling Outcomes

Position ModifiedBoronic AcidCatalyst SystemYield (%)Reference
74-ChlorophenylPd(PPh₃)₄, K₂CO₃82
74-MethoxyphenylPd(dppf)Cl₂, NaHCO₃75

Functionalization via Metalation

Regioselective magnesiation using TMP-bases (e.g., TMPMgCl·LiCl) enables functionalization at position 2 of the imidazo[1,2-b]pyrazole . Subsequent quenching with electrophiles produces derivatives:

  • Alkylation : Trapping with alkyl halides yields 2-alkylated products.

  • Acylation : Reaction with acyl chlorides introduces ketone groups .

Oxidation Reactions

The thiophene ring undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form thiophene-1,1-dioxide derivatives, altering electronic properties for downstream applications.

C-H Activation

Direct C-H functionalization at position 5 of the imidazo[1,2-b]pyrazole is achieved using Ru or Rh catalysts. This method installs aryl or heteroaryl groups without pre-functionalization .

Table 2: C-H Activation Results

CatalystElectrophileTemperature (°C)Yield (%)Reference
[Ru(p-cymene)Cl₂]₂4-Fluorophenyl iodide12068
Rh₂(OAc)₄Pyridin-3-yl boronate10071

Fragmentation and Rearrangement

Under strong base conditions (e.g., KOtBu), the imidazo[1,2-b]pyrazole undergoes ring-opening fragmentation to form push-pull dyes with a proaromatic malononitrile core . This reaction is critical for synthesizing fluorescent materials.

Biological Activity Modulation

While not a direct chemical reaction, kinase inhibition studies reveal that structural modifications (e.g., introducing electron-withdrawing groups on thiophene) enhance binding to FLT3 and NEK2 kinases . For example:

  • Compound 6b (with a pyrazole substituent) shows improved solubility and inhibitory activity against FLT3[D835Y] mutants .

Key Reaction Mechanisms

  • Suzuki Coupling :

    Ar B OH 2+X ImidazoPyrazolePd0Ar ImidazoPyrazole+B OH 2X\text{Ar B OH }_2+\text{X ImidazoPyrazole}\xrightarrow{\text{Pd}^0}\text{Ar ImidazoPyrazole}+\text{B OH }_2\text{X}

    Mechanism: Oxidative addition, transmetallation, reductive elimination .

  • Electrophilic Substitution on Thiophene :

    Thiophene+NO2+H2SO45 Nitrothiophene\text{Thiophene}+\text{NO}_2^+\xrightarrow{\text{H}_2\text{SO}_4}\text{5 Nitrothiophene}

    Driving force: Resonance stabilization of the intermediate.

Comparison with Similar Compounds

Indole Isosteres (e.g., Pruvanserin Analogue)

The 1H-imidazo[1,2-b]pyrazole scaffold serves as a solubility-enhancing replacement for indole. Key comparisons include:

Property Pruvanserin (Indole) 1H-Imidazo[1,2-b]pyrazole Isostere
logD 3.2 2.1
Aqueous Solubility 0.01 mg/mL 0.12 mg/mL
pKa (NH group) ~10 (indole NH) 7.3
Synthetic Flexibility Limited High (via Br/Mg-exchange and metalations)

Key Findings :

  • The imidazo[1,2-b]pyrazole analogue exhibits a 12-fold increase in solubility due to reduced lipophilicity (logD) and a lower pKa, favoring deprotonation in physiological conditions .
  • The scaffold’s NH group (pKa 7.3) is less acidic than indole’s NH (pKa ~10), enhancing solubility without compromising aromaticity .

Other Imidazo[1,2-b]pyrazole Derivatives

  • Push-Pull Dyes: Derivatives functionalized with electron-donor (e.g., -OMe) and acceptor (e.g., -CN) groups exhibit intramolecular charge transfer (ICT), enabling applications in optoelectronics. For example, compound 14e (with a benzoyl group) shows a red-shifted absorption peak at 430 nm and enhanced photoluminescence .
  • Thiophene vs.

Data Table: Physicochemical and Electronic Properties

Compound logD Solubility (mg/mL) pKa Key Application
Pruvanserin (Indole) 3.2 0.01 ~10 5-HT2A antagonist
1H-Imidazo[1,2-b]pyrazole Isostere 2.1 0.12 7.3 Improved drug candidate
1-Ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole *2.5 (est.) *0.08 (est.) 7.3 Drug development, optoelectronics
Push-Pull Dye 14e N/A N/A N/A ICT-based materials

*Estimated based on substituent effects.

Preparation Methods

Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction Approach

The most efficient and widely adopted method for synthesizing imidazo[1,2-b]pyrazole derivatives, including 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole, is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction . This involves the condensation of:

  • A bifunctional 5-aminopyrazole derivative (such as 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate),
  • An aldehyde bearing the desired aromatic or heteroaromatic substituent (e.g., thiophene-3-carboxaldehyde for the thiophen-3-yl group),
  • An isocyanide (e.g., ethyl isocyanide or tert-butyl isocyanide).

Key Features of the GBB Reaction:

  • Regioselectivity and Tautomer Control: The reaction predominantly affords the 1H-imidazo[1,2-b]pyrazole isomer with an endocyclic double bond, confirmed by detailed 2D NMR studies, avoiding formation of other regioisomers or tautomers.
  • Catalysis: Brønsted acids such as trifluoroacetic acid (TFA) at catalytic loadings (~20 mol%) are effective promoters, enhancing reaction rates and yields.
  • Solvent System: A green-compatible solvent mixture of ethanol and water (1:1) optimizes yield and facilitates product isolation by simple filtration without extensive purification.
  • Reaction Conditions: Room temperature or mild heating; reaction times are short (15–60 minutes) under optimized conditions, often with microwave assistance for intermediate formation.

Sequential One-Pot Microwave-Assisted Protocol

A streamlined synthetic route involves a two-step, one-pot process :

  • Microwave-Assisted Formation of 5-Aminopyrazole Intermediate:

    • Starting from ethoxymethylene malononitrile and hydrazine hydrate, the 5-aminopyrazole-4-carbonitrile intermediate is formed rapidly (10 min at 80 °C under microwave irradiation in ethanol).
    • Water presence is minimized to avoid side products.
  • In Situ GBB Reaction:

    • After formation of the aminopyrazole intermediate, aldehyde (e.g., thiophene-3-carboxaldehyde), isocyanide, and catalytic TFA are added.
    • The GBB reaction proceeds at room temperature in ethanol/water, yielding the target imidazo[1,2-b]pyrazole in good yield (typically 65–79%).

This method is operationally simple, environmentally friendly, and avoids isolation of intermediates, making it suitable for library synthesis of substituted imidazo[1,2-b]pyrazoles including the thiophen-3-yl derivative.

Substituent Effects and Yield Optimization

The nature of the aldehyde substituent significantly influences the yield:

  • Electron-donating groups on the aldehyde tend to maintain or slightly improve yields.
  • Electron-withdrawing groups may reduce yields.
  • Heteroaromatic aldehydes such as thiophene-3-carboxaldehyde are compatible and provide moderate to good yields (typically 60–77%) in this protocol.

Representative Data Table of GBB Reaction Conditions and Yields

Entry Aldehyde (R) Isocyanide (R') Catalyst (mol%) Solvent Reaction Time Yield (%) Notes
1 Thiophene-3-carboxaldehyde Ethyl isocyanide 20 (TFA) EtOH/H2O (1:1) 15 min 66–77 Good yield, simple filtration isolation
2 p-Tolualdehyde tert-Butyl isocyanide 20 (TFA) EtOH/H2O (1:1) 15 min 79 Model reaction, highest yield
3 Benzaldehyde Cyclohexyl isocyanide 20 (TFA) EtOH/H2O (1:1) 20 min 70 Comparable yields

Mechanistic Insights

  • The GBB reaction proceeds via initial imine formation between the aldehyde and the amino group of the 5-aminopyrazole.
  • The isocyanide then attacks the imine carbon, leading to cyclization and formation of the imidazo[1,2-b]pyrazole ring.
  • The acid catalyst facilitates protonation steps and stabilizes intermediates, accelerating the reaction.

Alternative Preparation Routes

While the GBB reaction is the most efficient and direct, other multicomponent reactions involving enaminones, benzaldehyde, hydrazine derivatives, and cyanoacetates have been reported for related pyrazole and pyrazolo[3,4-b]pyridine derivatives but are less directly applicable to the imidazo[1,2-b]pyrazole scaffold with thiophen-3-yl substitution.

Q & A

Q. Advanced Research Focus

  • DFT-based methods : Calculate Gibbs free energy (ΔG) for tautomeric forms using Gaussian09 .
  • Molecular dynamics (MD) simulations : Assess conformational stability in aqueous or lipid bilayer environments (GROMACS suite) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π) in crystal lattices .

How should researchers address solubility challenges during in vitro testing of this compound?

Q. Basic Research Focus

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetate) at the ethyl group to enhance aqueous solubility .
  • Micellar encapsulation : Employ poloxamers or cyclodextrins for nanoparticle-based delivery .

What analytical techniques are critical for confirming the purity of this compound?

Q. Basic Research Focus

  • HPLC-UV/HRMS : Use C18 columns (acetonitrile/water gradient) with high-resolution mass spectrometry for purity ≥95% .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .

What are the key considerations for scaling up the synthesis of this compound from milligram to gram quantities?

Q. Advanced Research Focus

  • Flow chemistry : Optimize residence time and temperature for continuous production .
  • Green chemistry principles : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

How can contradictory results in biological activity between similar imidazo[1,2-b]pyrazole derivatives be systematically analyzed?

Q. Advanced Research Focus

  • SAR studies : Correlate substituent effects (e.g., thiophene vs. phenyl) with activity using Hansch analysis .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers or trends .
  • Proteomics profiling : Use LC-MS/MS to compare target engagement across derivatives .

What strategies mitigate degradation of this compound under physiological pH conditions?

Q. Advanced Research Focus

  • pH-rate profiling : Identify degradation pathways (e.g., hydrolysis at acidic pH) .
  • Stabilizing formulations : Use lyophilized powders or lipid-based nanoparticles .
  • Structural modification : Introduce electron-donating groups (e.g., –OCH₃) to reduce electrophilic susceptibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

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